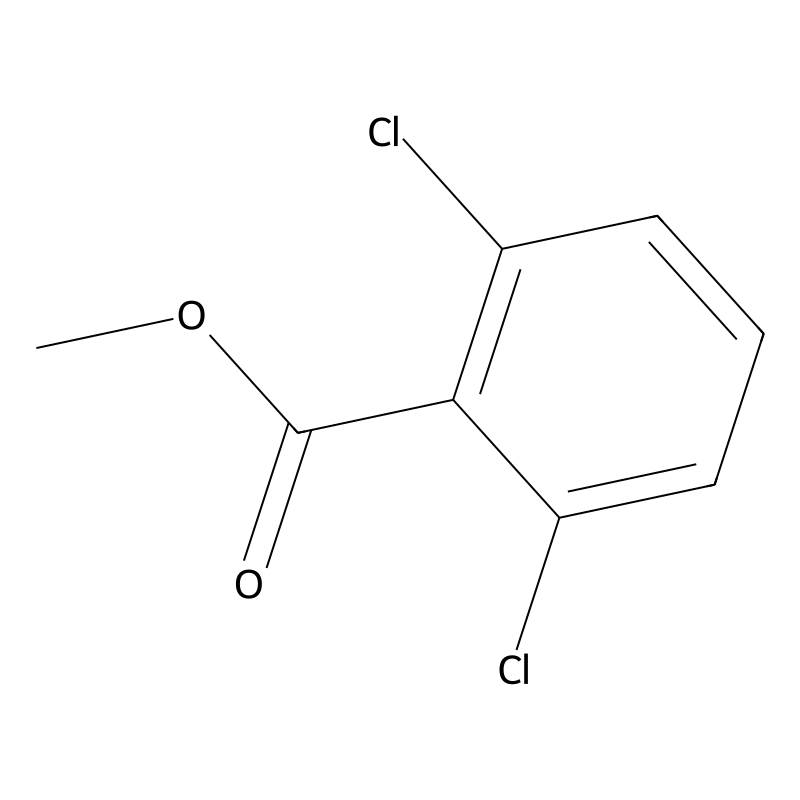

Methyl 2,6-dichlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Proteomics Research

Methyl 2,6-dichlorobenzoate is commonly employed in a technique called SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). SILAC is a quantitative proteomics method that relies on the incorporation of isotopically labeled amino acids into proteins during cell culture. Cells are grown in media containing either "light" or "heavy" versions of specific amino acids. These versions differ slightly in their mass due to the presence of stable isotopes. After cell lysis and protein extraction, proteins from the "light" and "heavy" cultures are mixed and analyzed by mass spectrometry. The mass difference between the same peptides from the two cultures indicates the incorporation of the labeled amino acids and allows for the relative quantification of proteins.

Methyl 2,6-dichlorobenzoate plays a crucial role in SILAC by modifying the C-terminus (carboxyl end) of trypsin after protein digestion. Trypsin is a protease enzyme commonly used to cleave proteins into smaller peptides for mass spectrometry analysis. Methyl 2,6-dichlorobenzoate reacts with the C-terminal lysine residues of peptides, forming a stable methyl ester derivative. This modification serves several purposes:

- Enhances peptide identification: Methylation improves the ionization efficiency of peptides during mass spectrometry, leading to better detection and identification.

- Reduces background noise: Methylation prevents unwanted side reactions that can occur during the analysis, such as autoproteolysis (self-digestion) of trypsin and peptide-peptide interactions, leading to cleaner mass spectra and improved data quality.

- Allows for multiplexing experiments: Different isotopic forms of methyl 2,6-dichlorobenzoate can be used to label multiple samples in a single experiment, enabling the simultaneous quantification of proteins from various conditions or cell types.

Methyl 2,6-dichlorobenzoate is an aromatic compound with the molecular formula and a molecular weight of 205.03 g/mol. It is classified as an ester derived from 2,6-dichlorobenzoic acid and methanol. The compound features two chlorine substituents located at the 2 and 6 positions of the benzene ring, which significantly influence its chemical reactivity and biological properties. Methyl 2,6-dichlorobenzoate is primarily utilized in organic synthesis and has garnered attention for its potential applications in pharmaceuticals and agrochemicals .

- Electroreduction: This compound exhibits a unique electrochemical behavior, undergoing irreversible reduction at specific potentials. The first dechlorination step occurs selectively from the 2-position, leading to different chlorinated derivatives .

- Nucleophilic Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic attack, allowing for the substitution of chlorine with other nucleophiles, such as amines or alcohols.

- Hydrolysis: Under acidic or basic conditions, methyl 2,6-dichlorobenzoate can hydrolyze to yield 2,6-dichlorobenzoic acid and methanol .

Methyl 2,6-dichlorobenzoate has shown potential biological activity in various studies. As a lachrymator, it can cause irritation to mucous membranes and skin upon exposure. Its derivatives are explored for their roles in drug synthesis, particularly as intermediates in the production of biologically active compounds . Additionally, some studies suggest that chlorinated benzoates may exhibit herbicidal properties, contributing to their application in agricultural chemistry .

The synthesis of methyl 2,6-dichlorobenzoate typically involves the esterification of 2,6-dichlorobenzoic acid with methanol. Common methods include:

- Direct Esterification:

- Electrochemical Synthesis:

- Alternative Methods:

Methyl 2,6-dichlorobenzoate finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: Used in studies investigating the reactivity of chlorinated compounds and their derivatives.

- Agriculture: Potentially employed as a herbicide or pesticide due to its biological activity against certain plant species .

Interaction studies involving methyl 2,6-dichlorobenzoate focus on its reactivity with various nucleophiles and its electrochemical behavior. Research indicates that the compound's unique structure allows it to participate in selective reactions that lead to valuable synthetic intermediates. Studies have shown that its electroreduction leads predominantly to mono-chlorinated products under specific conditions, highlighting its potential for targeted synthesis in organic chemistry .

Methyl 2,6-dichlorobenzoate shares structural similarities with several other chlorinated benzoates. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2,4-dichlorobenzoate | Chlorine at positions 2 and 4; different reactivity patterns due to substitution pattern. | |

| Methyl 3-chlorobenzoate | Contains only one chlorine; used in different synthetic routes. | |

| Methyl 2,5-dichlorobenzoate | Different substitution pattern; exhibits distinct biological activities compared to methyl 2,6-dichlorobenzoate. | |

| Methyl 4-chloro-3-nitrobenzoate | Contains a nitro group; used for different synthetic applications. | |

| Dimethyl 2,6-dichloroterephthalate | A more complex structure with additional ester groups; used in polymer chemistry. |

Methyl 2,6-dichlorobenzoate's unique positioning of chlorine atoms contributes to its distinctive reactivity and biological properties compared to similar compounds .